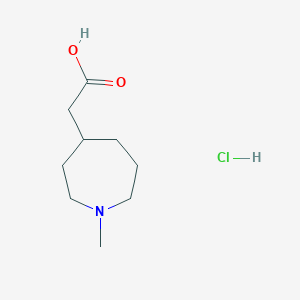
2-(1-Methylazepan-4-yl)aceticacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylazepan-4-yl)acetic acid hydrochloride typically involves the reaction of 1-methylazepane with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(1-Methylazepan-4-yl)acetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-(1-Methylazepan-4-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(1-Methylazepan-4-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 2-(1-Methylazepan-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .
相似化合物的比较
Similar Compounds
N′-(1-Methylazepan-4-yl)benzohydrazide hydrochloride: Another compound with a similar azepane structure.
4-(4-Chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1-one hydrochloride: Shares structural similarities and is used in similar applications.
Uniqueness
2-(1-Methylazepan-4-yl)acetic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
生物活性
2-(1-Methylazepan-4-yl)acetic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by its azepane ring structure, which contributes to its biological activity. The presence of a methyl group at the 1-position and an acetic acid moiety enhances its solubility and interaction with biological targets.
The biological activity of 2-(1-Methylazepan-4-yl)acetic acid hydrochloride is primarily associated with its ability to interact with various signaling pathways, particularly those involved in cell proliferation and survival.
Key Mechanisms:
- ERK/MAPK Pathway Inhibition : This compound may inhibit the ERK (extracellular-signal regulated kinase) pathway, which is crucial for cell growth and differentiation. Overactivation of this pathway is often linked to cancer .
- Serine/Threonine Kinase Inhibition : It has been suggested that compounds similar to 2-(1-Methylazepan-4-yl)acetic acid hydrochloride can act as selective inhibitors of serine/threonine kinases, which are vital in regulating various cellular processes .
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : The inhibition of the ERK pathway suggests potential use in treating hyperproliferative diseases such as cancer. Studies have shown that targeting this pathway can be effective against multiple tumor types .
- Anti-inflammatory Effects : Inhibition of the ERK signaling pathway also presents opportunities for treating inflammatory conditions, as this pathway is implicated in mediating inflammatory responses .
Case Studies
Several studies have documented the effects of compounds related to 2-(1-Methylazepan-4-yl)acetic acid hydrochloride:
Data Table: Summary of Biological Activities
属性
分子式 |
C9H18ClNO2 |
|---|---|
分子量 |
207.70 g/mol |
IUPAC 名称 |
2-(1-methylazepan-4-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-10-5-2-3-8(4-6-10)7-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H |
InChI 键 |
UCQMULKZVKMWQD-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCC(CC1)CC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















